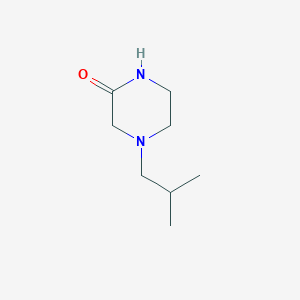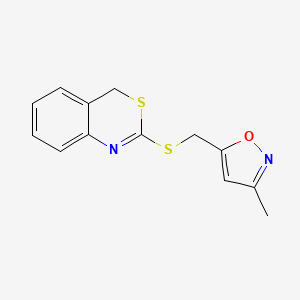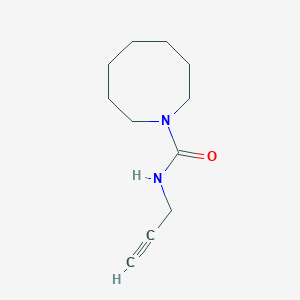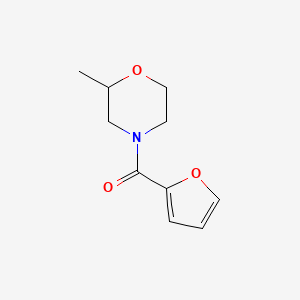
N,N-dimethyl-5-phenyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-5-phenyl-1H-pyrazole-4-carboxamide, also known as DPC, is a synthetic compound that has been extensively studied for its potential use in scientific research. DPC is a heterocyclic molecule that contains a pyrazole ring, which is a five-membered ring that contains two adjacent nitrogen atoms. This compound has been found to have a variety of potential applications in the field of scientific research, including as a tool for investigating the mechanisms of various biochemical and physiological processes.
Mecanismo De Acción
The exact mechanism of action of N,N-dimethyl-5-phenyl-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to work by modulating the activity of various receptors and enzymes in the body. For example, N,N-dimethyl-5-phenyl-1H-pyrazole-4-carboxamide has been found to bind to the CB1 receptor, which is a key component of the endocannabinoid system. This binding may help to regulate the activity of this system and reduce pain perception.
Biochemical and Physiological Effects:
N,N-dimethyl-5-phenyl-1H-pyrazole-4-carboxamide has been found to have a variety of biochemical and physiological effects in the body. For example, N,N-dimethyl-5-phenyl-1H-pyrazole-4-carboxamide has been found to reduce pain perception in animal models, suggesting that it may have potential as a pain management tool. In addition, N,N-dimethyl-5-phenyl-1H-pyrazole-4-carboxamide has been found to regulate body temperature by modulating the activity of the TRPV1 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N,N-dimethyl-5-phenyl-1H-pyrazole-4-carboxamide in lab experiments is its specificity. N,N-dimethyl-5-phenyl-1H-pyrazole-4-carboxamide has been found to bind selectively to certain receptors and enzymes, which can help to isolate the effects of these molecules on various physiological processes. However, one limitation of using N,N-dimethyl-5-phenyl-1H-pyrazole-4-carboxamide in lab experiments is its potential toxicity. N,N-dimethyl-5-phenyl-1H-pyrazole-4-carboxamide has been found to be toxic at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on N,N-dimethyl-5-phenyl-1H-pyrazole-4-carboxamide. One area of interest is the development of novel pain management therapies based on the activity of N,N-dimethyl-5-phenyl-1H-pyrazole-4-carboxamide. In addition, researchers may continue to investigate the role of N,N-dimethyl-5-phenyl-1H-pyrazole-4-carboxamide in the regulation of body temperature and other physiological processes. Finally, researchers may seek to develop new synthesis methods for N,N-dimethyl-5-phenyl-1H-pyrazole-4-carboxamide that are more efficient and cost-effective.
Métodos De Síntesis
N,N-dimethyl-5-phenyl-1H-pyrazole-4-carboxamide can be synthesized through a multistep process that involves the reaction of various chemical reagents. One common synthesis method involves the reaction of 5-phenyl-1H-pyrazole-4-carboxylic acid with dimethylamine and thionyl chloride. This reaction produces the intermediate compound, 5-phenyl-1H-pyrazole-4-carboxylic acid dimethylamide, which can then be reacted with acetic anhydride to yield the final product, N,N-dimethyl-5-phenyl-1H-pyrazole-4-carboxamide.
Aplicaciones Científicas De Investigación
N,N-dimethyl-5-phenyl-1H-pyrazole-4-carboxamide has been widely studied for its potential applications in scientific research. One of the primary uses of N,N-dimethyl-5-phenyl-1H-pyrazole-4-carboxamide is as a tool for investigating the mechanisms of various biochemical and physiological processes. For example, N,N-dimethyl-5-phenyl-1H-pyrazole-4-carboxamide has been used to study the role of the endocannabinoid system in the regulation of pain perception. In addition, N,N-dimethyl-5-phenyl-1H-pyrazole-4-carboxamide has been used to investigate the role of the TRPV1 receptor in the regulation of body temperature.
Propiedades
IUPAC Name |
N,N-dimethyl-5-phenyl-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-15(2)12(16)10-8-13-14-11(10)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPARMOOLCWGRDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(NN=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-5-phenyl-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1-Phenylpyrazol-4-yl)-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7516535.png)
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7516542.png)
![(E)-N-butan-2-yl-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B7516552.png)
![N-[2-[(4-bromophenyl)methyl]pyrazol-3-yl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7516556.png)


![2-[Methyl-(4-methylcyclohexyl)amino]-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B7516597.png)

